molecular formula C12H11NO3 B13820353 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one

8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one

Katalognummer: B13820353
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: HMASCMSJBYLPSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and acetyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of DNA gyrase and topoisomerase, leading to disruption of DNA replication and cell division .

Vergleich Mit ähnlichen Verbindungen

  • 8-Acetyl-7-hydroxy-4-methylcoumarin
  • 4-Hydroxyquinoline
  • 7-Hydroxy-4-methylcoumarin

Comparison: While these compounds share structural similarities, 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinoline ringFor example, the presence of both hydroxyl and acetyl groups in specific positions enhances its ability to interact with biological targets compared to other similar compounds .

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H11NO3/c1-6-5-10(16)13-12-8(6)3-4-9(15)11(12)7(2)14/h3-5,15H,1-2H3,(H,13,16)

InChI-Schlüssel

HMASCMSJBYLPSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.